molecular formula C23H27N3O5 B2597353 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1798515-32-8

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2597353
M. Wt: 425.485
InChI Key: BIQVXIZYTJBCOC-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Potential

Research into N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds has revealed their potential neuroprotective effects. A study by Huh et al. (2011) explored the protective effects of ethyl pyruvate, a structurally related compound, on nigrostriatal dopaminergic neurons in a mouse model of Parkinson’s disease. The findings suggested that such compounds might inhibit glial-mediated oxidative stress, offering a therapeutic avenue for neurodegenerative diseases linked to glial-derived oxidative damage (Huh et al., 2011).

Antiviral Activity

Derivatives of the compound have been studied for their antiviral properties. Hocková et al. (2003) synthesized a series of 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which showed pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity. This suggests that similar structures, including N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, could be potential candidates for HIV-1 therapy (Hocková et al., 2003).

Antimicrobial Properties

Wardkhan et al. (2008) investigated thiazole derivatives for their antimicrobial activities, demonstrating that structurally related compounds possess significant in vitro antimicrobial activity against various bacterial and fungal isolates. This research indicates the potential of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and its analogues in developing new antimicrobial agents (Wardkhan et al., 2008).

Pharmacokinetic Studies

The pharmacokinetic properties of structurally related compounds have been a subject of study, providing insights into their metabolic pathways and potential therapeutic applications. For instance, Ohashi et al. (1999) developed a sensitive method for determining the concentrations of TA-0201, a novel orally active non-peptide endothelin antagonist, and its major metabolites in rat plasma and tissues. Such studies are crucial for understanding the distribution, metabolism, and excretion of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds, which is essential for their development as therapeutic agents (Ohashi et al., 1999).

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-15-10-11-16(13-18(15)26-12-6-9-21(26)27)25-23(29)22(28)24-14-20(31-3)17-7-4-5-8-19(17)30-2/h4-5,7-8,10-11,13,20H,6,9,12,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQVXIZYTJBCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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